![molecular formula C13H19N3O B5187979 N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5187979.png)
N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine, also known as ADX-47273, is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2008 by a team of researchers at Addex Therapeutics, a biopharmaceutical company based in Switzerland. Since its discovery, ADX-47273 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine acts as a positive allosteric modulator of mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to a specific site on the receptor, N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine enhances the activity of mGluR5, leading to increased signaling and neurotransmitter release. This, in turn, can have a range of effects on neuronal function and behavior.
Biochemical and physiological effects:
N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine has been shown to have a range of biochemical and physiological effects, including increasing synaptic plasticity, enhancing long-term potentiation, and promoting neurogenesis. It has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the pathophysiology of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine is its high selectivity for mGluR5, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine is its relatively short half-life, which may require frequent dosing or the development of prodrugs to improve its stability and duration of action.
Zukünftige Richtungen
There are several potential future directions for research on N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse such as cocaine and alcohol. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, where it may have neuroprotective effects. Additionally, further research is needed to better understand the mechanisms underlying the effects of N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine and to identify potential biomarkers that could be used to predict treatment response.
Synthesemethoden
The synthesis of N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine involves several steps, including the reaction of 1-adamantylamine with ethyl chloroformate to form N-1-adamantyl carbamate, which is then reacted with methyl hydrazinecarboxylate to yield N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-5-methyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-8-15-16-12(17-8)14-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQENNNCAGUVRKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)amino-5-methyl-1,3,4-oxadiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.